molecular formula C14H26N2O2 B2915786 tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 2167155-65-7

tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B2915786
CAS No.: 2167155-65-7
M. Wt: 254.374
InChI Key: HQCSDOSIMBNSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1201597-24-1) is a spirocyclic compound featuring a 7-azaspiro[3.5]nonane core with an aminomethyl substituent at the 5-position and a tert-butyloxycarbonyl (Boc) protecting group. This structure combines conformational rigidity from the spirocyclic framework with the reactivity of a primary amine, making it valuable in medicinal chemistry for drug discovery, particularly in targeting central nervous system (CNS) receptors or as a building block for bioactive molecules .

Properties

IUPAC Name

tert-butyl 9-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-7-14(5-4-6-14)11(9-15)10-16/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCSDOSIMBNSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, often using formaldehyde and a primary amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new C-N bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted amines.

Scientific Research Applications

tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The spirocyclic structure may also contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key analogs and their distinguishing features:

Compound Name CAS Number Substituent Molecular Weight Key Properties References
tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate 1201597-24-1 Aminomethyl (CH2NH2) 256.08 (C13H21N2O2) High nucleophilicity due to primary amine; moderate solubility in polar solvents
tert-Butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate 1356476-27-1 Hydroxymethyl (CH2OH) 241.33 (C13H23NO3) Enhanced hydrogen bonding capacity; lower basicity compared to aminomethyl analog
tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate 1225276-07-2 Bromo (Br) 303.23 (C12H20BrNO2) Electrophilic reactivity; used as an intermediate in Suzuki couplings
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate 203662-66-2 Cyano (CN) 236.30 (C12H20N2O2) Electron-withdrawing group; stabilizes adjacent charges in reactions
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate 1239319-82-4 Amino (NH2) 240.34 (C13H24N2O2) Directly substituted amine; higher basicity than aminomethyl derivative
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate 392331-78-1 Oxo (O) and additional nitrogen 240.30 (C12H20N2O3) Dual nitrogen sites; potential for chelation or enhanced binding to metal ions

Biological Activity

The compound tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate is an organic molecule recognized for its unique spirocyclic structure and potential biological activities. This compound, with a molecular formula of C13H24N2O2C_{13}H_{24}N_2O_2 and a molecular weight of approximately 240.34 g/mol, has garnered interest in medicinal chemistry due to its structural features that may influence its interaction with biological systems.

Structural Characteristics

The compound features a tert-butyl group , an aminomethyl substituent , and a carboxylate functional group . The spirocyclic framework incorporates a nitrogen atom, which is significant for its biological activity.

Comparison with Related Compounds

Several structurally similar compounds have been identified, which may offer insights into the biological activity of this compound:

Compound NameCAS NumberSimilarityKey Features
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate896464-16-70.98Similar spirocyclic structure but different substituents
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride929302-18-10.98Contains diaza instead of aza; different carboxylate location
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate189333-03-70.98Larger ring system; potential for different biological activity
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate885270-86-00.92Smaller ring size; altered nitrogen positioning

Pharmacological Potential

Research indicates that compounds related to the azaspiro series exhibit various pharmacological activities, including modulation of receptors involved in metabolic processes and inflammation.

  • GPR119 Agonism : A study highlighted the synthesis of novel GPR119 agonists from the azaspiro framework, where modifications led to enhanced glucose-lowering effects in diabetic models . This suggests that this compound could possess similar properties.
  • Fatty Acid Amide Hydrolase Inhibition : The structural analogs have been explored as inhibitors of fatty acid amide hydrolase (FAAH), which plays a crucial role in pain and inflammation pathways . This positions the compound as a candidate for further investigation in pain management therapies.
  • Chemokine Receptor Modulation : Related compounds have demonstrated the ability to regulate chemokine receptors (CCR3 and CCR5), which are implicated in HIV infection and inflammatory diseases . This opens avenues for therapeutic applications in immunomodulation.

Q & A

Q. What are the established synthetic routes for tert-butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves spirocyclic ring formation followed by Boc (tert-butoxycarbonyl) protection. A common approach is the cyclization of a precursor amine with a carbonyl compound under basic conditions, followed by Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) or dichloromethane (DCM). Optimization may involve temperature control (0–25°C), stoichiometric adjustments of the Boc reagent, and purification via flash chromatography. Spectral validation (e.g., 1^1H NMR in CDCl3_3 showing characteristic tert-butyl singlet at δ 1.15–1.40 ppm) is critical for confirming structural integrity .

Q. Which analytical techniques are recommended for characterizing this compound, and how are data interpreted?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the spirocyclic structure and aminomethyl group (e.g., δ 2.58 ppm for NH2_2 protons, δ 7.35–7.22 ppm for aromatic protons in related analogs) .
  • HPLC/MS : Used to assess purity (typically ≥95%) and molecular weight (MW 239.32 g/mol) .
  • Elemental Analysis : Validates C, H, N content against theoretical values (e.g., C12_{12}H22_{22}N2_2O2_2) .

Q. How does the reactivity of the aminomethyl group influence downstream modifications?

The primary amine in the aminomethyl group is highly reactive, enabling conjugation with carboxylic acids (via EDC/HOBt coupling), aldehydes (reductive amination), or sulfonyl chlorides. However, the Boc group must remain inert during these reactions, requiring mild conditions (pH 6–8, room temperature) to prevent deprotection .

Q. What safety precautions are necessary when handling this compound?

Refer to Safety Data Sheets (SDS):

  • Hazards : Potential skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources due to decomposition risks (CO, NOx_x) .
  • Storage : Stable at –20°C under inert gas (N2_2 or Ar) .

Advanced Research Questions

Q. How does the spirocyclic framework affect the compound’s stability under varying pH and thermal conditions?

The 7-azaspiro[3.5]nonane core confers rigidity, enhancing thermal stability (decomposition >150°C) but making it sensitive to strong acids/bases. Boc deprotection occurs under acidic conditions (e.g., HCl/dioxane), while the spirocyclic structure remains intact at pH 4–8. Accelerated stability studies (40°C/75% RH for 4 weeks) can assess degradation pathways .

Q. What role does this compound play in medicinal chemistry, particularly in drug discovery?

The spirocyclic scaffold is a privileged structure in CNS and kinase inhibitor design due to its 3D geometry and improved pharmacokinetic properties. The aminomethyl group serves as a handle for introducing pharmacophores (e.g., fluorinated groups for blood-brain barrier penetration) .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or MS data may arise from impurities (e.g., residual solvents) or stereochemical variations. Cross-validate using:

  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • High-resolution MS (HRMS) for exact mass confirmation (e.g., [M+H]+^+ = 240.1961) .

Q. What strategies optimize yields in cross-coupling reactions involving this spirocyclic amine?

Buchwald-Hartwig amination or Ullmann coupling with aryl halides requires Pd catalysts (e.g., Pd2_2(dba)3_3) and ligands (Xantphos). Yields improve with microwave-assisted heating (120°C, 30 min) and excess K3_3PO4_4 as base .

Q. How is toxicological profiling conducted for this compound?

  • In vitro assays : Ames test for mutagenicity; cytotoxicity in HepG2 cells.
  • In silico tools : Predict LD50_{50} using QSAR models.
  • Regulatory compliance : Ensure alignment with IARC/ACGIH guidelines (no carcinogenicity reported) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.